molecular formula C20H19N3O3 B2822381 3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2309342-60-5

3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2822381
CAS No.: 2309342-60-5
M. Wt: 349.39
InChI Key: ALOSCDKBXZRIAV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a benzamide derivative characterized by a benzyloxy substituent at the 3-position of the benzamide core and a 2-(2-oxopyrimidin-1(2H)-yl)ethyl side chain. The benzamide scaffold is widely utilized in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases, proteases, and receptors .

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)17-8-4-9-18(14-17)26-15-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSCDKBXZRIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with the CAS number 2309342-60-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3
  • Molecular Weight : 349.4 g/mol
  • Structure : The compound features a benzyloxy group and a pyrimidine derivative, which are significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Compounds with similar structures have shown promise in modulating pathways related to cell survival and stress responses, particularly in pancreatic β-cells. For instance, studies indicate that modifications in the structure can enhance protective effects against endoplasmic reticulum (ER) stress, a condition linked to diabetes and other metabolic disorders .

1. Cellular Protection

Research has demonstrated that derivatives of benzamide compounds can protect pancreatic β-cells from ER stress-induced apoptosis. A related study highlighted that certain analogs exhibit significant β-cell protective activity, achieving maximal activity at concentrations as low as 0.1 μM . This suggests that this compound may possess similar protective properties.

2. Antidiabetic Potential

Given its structural similarities to other compounds known for their antidiabetic effects, this compound could be investigated for its ability to enhance insulin secretion or improve glucose tolerance in diabetic models. The ability of such compounds to mitigate ER stress is crucial since ER dysfunction is a significant contributor to β-cell failure in diabetes .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of related compounds. Here are some summarized findings:

CompoundMaximal Activity (%)EC50 (μM)Notes
WO5m1000.1 ± 0.01Potent β-cell protective activity
5g8813 ± 1Significant activity with CF3 substitution
5h4632 ± 7Less potent than 5g

These results indicate that structural modifications can significantly impact the efficacy of compounds similar to this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Structural Motifs and Substituent Effects

N,O-Bidentate Directing Groups

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () incorporate an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the target compound’s 2-(2-oxopyrimidin-1(2H)-yl)ethyl group introduces a pyrimidinone moiety, which may enhance hydrogen-bonding interactions with biological targets .

Heterocyclic Modifications
  • SIJ1227 and SIJ1278 (): These pyrimido[4,5-d]pyrimidin-based benzamides target BRAF mutants in melanoma.
  • Sigma Receptor-Binding Benzamides (): Radioiodinated benzamides like [125I]PIMBA feature iodinated aromatic rings and piperidinyl groups, optimizing sigma receptor binding. The target compound’s benzyloxy group may limit receptor affinity due to steric bulk .
Antiviral and Anticancer Potential
  • SARS-CoV-2 Inhibitors (): Benzamides with pyridinyl and oxadiazolyl groups (e.g., Compound 130) exhibit high binding energies to viral proteins. The target compound’s pyrimidinone could mimic these interactions but requires empirical validation .
  • Melanoma Therapeutics (): SIJ1227’s trifluoromethylbenzamide moiety enhances lipophilicity and target engagement. The absence of a trifluoromethyl group in the target compound may reduce potency but improve solubility .
Prostate Cancer Imaging ()

Sigma receptor ligands like [125I]PIMBA demonstrate tumor specificity via rapid blood clearance. The target compound’s benzyloxy group may hinder pharmacokinetic properties, necessitating structural optimization for diagnostic use .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Target
3-(Benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide Benzyloxy, pyrimidinone ~353.4 ~2.5 Kinases, Proteases
SIJ1227 () Trifluoromethyl, pyrimido[4,5-d]pyrimidin ~580.6 ~4.2 BRAF Mutants
[125I]PIMBA () Iodo, methoxy, piperidinyl ~462.3 ~3.8 Sigma Receptors
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxy, dimethyl ~207.3 ~1.2 Metal Catalysis

Q & A

Q. What are the key synthetic routes and optimization strategies for 3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide?

The synthesis typically involves:

  • Step 1 : Coupling of the benzyloxy-substituted benzoyl chloride with a pyrimidinone-ethylamine intermediate under basic conditions (e.g., potassium carbonate in DMF) .
  • Step 2 : Refluxing in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to promote amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
  • Optimization : Catalysts like trichloroisocyanuric acid (TCICA) improve yields, while temperature control (60–80°C) minimizes side reactions .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzyloxy group (δ 5.1 ppm, singlet) and pyrimidinone ring protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to pyrimidinone-based inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications influence its biological activity and selectivity?

  • Substituent effects :

    SubstituentPositionImpact on ActivitySource
    TrifluoromethylBenzamideEnhances metabolic stability
    Piperidine-sulfonylBenzamideImproves solubility and target binding
    ThiophenePyrimidinoneAlters enzyme inhibition potency
  • SAR insights : The pyrimidinone ring’s 2-oxo group is critical for hydrogen bonding with catalytic residues, while the benzyloxy group modulates lipophilicity .

Q. What computational strategies predict its target interactions and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model binding modes with proteins like CCR2 or immunoproteasomes .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
  • ADMET prediction : SwissADME estimates logP (~3.2) and CNS permeability, highlighting potential blood-brain barrier penetration .

Q. How can stability and degradation pathways be systematically analyzed?

  • Forced degradation studies :

    ConditionDegradation PathwayAnalytical Method
    Acidic (pH 2)Hydrolysis of amide bondHPLC-MS
    Oxidative (H₂O₂)Benzyloxy group oxidationNMR
  • Storage recommendations : Lyophilized form at -20°C in argon atmosphere to prevent hydrolysis .

Q. How should contradictory bioactivity data between assays be resolved?

  • Case example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or assay conditions (e.g., serum concentration).
  • Mitigation strategies :
    • Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
    • Validate purity (>99%) via HPLC and exclude aggregates via dynamic light scattering (DLS) .

Q. What reaction conditions maximize yield while minimizing impurities?

  • Optimized parameters :

    ParameterOptimal RangeImpact
    SolventTHF/DMF (1:1)Balances reactivity and solubility
    Temperature70°CPrevents thermal degradation
    CatalystTCICA (1.2 equiv)Reduces reaction time by 40%

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